molecular formula C12H13FO3 B8411108 3-allyloxy-4-fluoro-benzoic Acid Ethyl Ester CAS No. 1038509-29-3

3-allyloxy-4-fluoro-benzoic Acid Ethyl Ester

Cat. No. B8411108
M. Wt: 224.23 g/mol
InChI Key: JENJMACTRVZRRO-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

K2CO3 (96.9 mmol) and 3-bromo-1-propen (64.6 mmol) are added to a solution of 4-fluoro-3-hydroxy-benzoic acid ethyl ester (32.3 mmol) in acetone (50 mL). The mixture is heated to reflux for 16 h, filtered and cooled to RT. The solvents are removed in vacuo to give the desired product which is used without further purification. LC-MS: tR=1.01 min; [M+CH3CN+H]+=266.0.
Name
Quantity
96.9 mmol
Type
reactant
Reaction Step One
Quantity
64.6 mmol
Type
reactant
Reaction Step One
Quantity
32.3 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Br[CH2:8][CH:9]=[CH2:10].[CH2:11]([O:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[C:17]([OH:22])[CH:16]=1)[CH3:12]>CC(C)=O>[CH2:11]([O:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[C:17]([O:22][CH2:10][CH:9]=[CH2:8])[CH:16]=1)[CH3:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
96.9 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
64.6 mmol
Type
reactant
Smiles
BrCC=C
Name
Quantity
32.3 mmol
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)F)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)F)OCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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